N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-13-6-5-12(10-21)15(9-13)23-18(25)17(24)22-11-19(26)7-8-27-16-4-2-1-3-14(16)19/h1-6,9,26H,7-8,11H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBRZXFVNOKGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the 5-chloro-2-cyanophenyl precursor. This precursor can be synthesized through a chlorination reaction followed by a cyanation process. The next step involves the preparation of the 4-hydroxychroman-4-ylmethyl intermediate, which can be achieved through a series of hydroxylation and methylation reactions. Finally, the oxalamide linkage is formed by reacting the two intermediates under specific conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form quinone derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Comparisons
The target compound’s structure can be contrasted with other oxalamides in the evidence:
Physicochemical Properties
Key differences in solubility, stability, and metabolic behavior:
- Solubility : The hydroxyl group in chroman may improve aqueous solubility compared to methoxy (Compound 28, ) or acetylated piperidine (Compound 13, ) groups .
- Metabolism : Chroman’s hydroxylation site could lead to glucuronidation or sulfation, contrasting with pyridinyl () or thiazolyl () groups, which undergo oxidative metabolism .
- Synthetic Yield: While the target’s yield is unknown, similar compounds report yields of 35–64% (), influenced by steric hindrance from substituents .
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H17ClN2O3
- Molecular Weight : 348.79 g/mol
- IUPAC Name : this compound
The presence of the chloro and cyanophenyl groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition or receptor binding.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis and repair. Inhibition can lead to reduced cell proliferation, making it a candidate for cancer therapy .
- Antioxidant Activity : The hydroxychroman moiety is known for its antioxidant properties, which may protect cells from oxidative stress and contribute to neuroprotective effects .
- Cell Viability Enhancement : Preliminary studies show that this compound can enhance cell viability under stress conditions, suggesting a protective role in cellular metabolism .
Table 1: Summary of Biological Activity Data
| Study | Cell Type | Treatment | Max Activity (%) | EC50 (μM) |
|---|---|---|---|---|
| INS-1 Cells | Compound Treatment | 100% (vs Tm) | 0.1 ± 0.01 |
The data indicates that the compound has a significant protective effect on pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis.
Case Studies
- Pancreatic β-cell Protection : In a study involving INS-1 cells, treatment with this compound resulted in a significant reduction in markers of apoptosis (cleaved caspase-3 and PARP), demonstrating its potential for protecting pancreatic cells during metabolic stress .
- Cancer Cell Lines : Additional research is needed to evaluate its effects on various cancer cell lines, particularly those dependent on ribonucleotide reductase activity. Early findings suggest promising results in reducing proliferation rates in treated cells.
Q & A
Basic: What experimental methods are recommended for confirming the molecular structure of N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide?
To confirm the molecular structure, employ a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to identify hydrogen and carbon environments. For example, the chloro-cyanophenyl group may show aromatic proton signals at δ 7.5–8.0 ppm, while the hydroxychroman moiety could exhibit distinct hydroxyl (δ 1.5–2.5 ppm) and methylene resonances .
- Infrared (IR) Spectroscopy: Confirm functional groups such as the cyano group (C≡N stretch at ~2200 cm) and amide carbonyls (C=O at ~1670–1700 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H] ion matching theoretical mass) .
Basic: What is the typical synthetic route for this compound?
The synthesis involves sequential amidation and coupling steps:
Intermediate Preparation: Synthesize 5-chloro-2-cyanophenylamine via nitration/reduction of chlorobenzene derivatives, followed by cyanation .
Oxalamide Formation: React the amine with oxalyl chloride in dichloromethane (DCM) under inert conditions to form the oxalamide core .
Hydroxychroman Coupling: Introduce the hydroxychroman-4-ylmethyl group via nucleophilic substitution or Mitsunobu reaction, using catalysts like DMAP or DIAD .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product (>95% purity) .
Advanced: How can reaction conditions be optimized to improve the yield of the final compound?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps but may require rigorous drying to avoid hydrolysis .
- Temperature Control: Maintain sub-0°C conditions during oxalyl chloride reactions to prevent side reactions (e.g., over-acylation) .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps involving the hydroxychroman moiety .
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., molar ratios, reaction time) .
Advanced: How can researchers identify the biological targets or mechanisms of action for this compound?
- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding to targets like kinases or GPCRs, leveraging the hydroxychroman group’s potential interaction with hydrophobic pockets .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (K) to purified proteins .
- Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes in treated cell lines, highlighting pathways like apoptosis or oxidative stress .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours. The hydroxychroman group may hydrolyze under acidic conditions .
- Plasma Stability Assays: Test stability in human plasma (37°C, 1–4 hours) to evaluate esterase-mediated hydrolysis .
- Forced Degradation: Expose to heat (40–60°C), light (UV), and oxidizing agents (HO) to identify degradation products .
Advanced: How should researchers address contradictory data in biological activity assays?
- Orthogonal Assays: Validate results using multiple techniques (e.g., cell viability via MTT and ATP-based luminescence) .
- Dose-Response Curves: Ensure linearity across concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .
- Meta-Analysis: Compare with structurally analogous oxalamides (e.g., N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide) to identify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
